1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core linked to a nitrophenyl group via a sulfide bridge, with a methylpiperazine substituent enhancing its chemical properties.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents . The nitrophenyl group is introduced through nitration reactions, and the methylpiperazine substituent is added via nucleophilic substitution. The final step involves the formation of the sulfide bridge, which is often accomplished using thiol reagents under controlled conditions.
Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The benzimidazole core can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and anticancer properties make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects are explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the DNA minor groove, interfering with DNA replication and transcription . The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that damage cellular components. The methylpiperazine substituent enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE include:
1H-Benzimidazole: A simpler structure with similar pharmacological properties.
1H- and 2H-Indazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
1H- and 2H-Benzotriazoles: These compounds have a triazole ring instead of the imidazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-21-8-10-22(11-9-21)13-6-7-16(23(24)25)17(12-13)26-18-19-14-4-2-3-5-15(14)20-18/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIARFLACFIUZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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